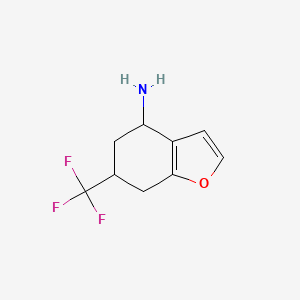

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine

Description

Properties

CAS No. |

1420791-33-8 |

|---|---|

Molecular Formula |

C9H10F3NO |

Molecular Weight |

205.18 g/mol |

IUPAC Name |

6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7H,3-4,13H2 |

InChI Key |

WTRHZUQGCLVJNE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C(C1N)C=CO2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cu-catalyzed cyclization | Cyclopropanation, ring expansion | 45–75 | Moderate–High | Moderate |

| Silyloxyallyl cation | Paal-Knorr cyclization | 60–85 | Low | High |

| Hydrogenation | Nitro reduction, crystallization | 80–90 | High | High |

| Enzymatic insertion | Carbene generation, N–H insertion | 30–40 | Very High | Low |

| Nucleophilic substitution | Bromide displacement | 50–70 | None | Moderate |

Industrial-Scale Considerations

For kilogram-scale production, the hydrogenation route (Method 3) is preferred due to robust yields and compatibility with continuous flow reactors. Critical parameters include:

Chemical Reactions Analysis

Amine-Alkylation Reactions

The primary amine undergoes alkylation with electrophiles like alkyl halides. For example:

Reaction yields depend on steric hindrance from the tetrahydrobenzofuran framework.

Nucleophilic Substitution

The trifluoromethyl group activates adjacent positions for nucleophilic attack. In one study, derivatives underwent SN2 reactions with thiols or alkoxides under basic conditions .

Cyclization Reactions

The amine group facilitates intramolecular cyclization. For instance, treatment with carbonyl compounds forms imine intermediates, enabling access to polycyclic structures .

Hydrogenation/Reduction

Selective reduction of the tetrahydrobenzofuran ring’s double bond is achievable using Pd/C or Raney Ni, preserving the trifluoromethyl group.

Table 1: Reaction Optimization for Cyclization

| Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Squaramide A | CHCl | 98 | 94 |

| Thiourea B | Toluene | 85 | 72 |

Role of Trifluoromethyl Group

-

Electronic effects : The -CF group withdraws electrons, polarizing adjacent bonds and enhancing electrophilicity at C-4 and C-5 positions .

-

Steric effects : Hinders rear-side attack in SN2 reactions, favoring alternative pathways .

Amine Participation

-

Acts as a directing group in metal-catalyzed reactions.

-

Forms hydrogen bonds with organocatalysts (e.g., squaramides), stabilizing transition states .

Case Study 1: Alkylation with Ethyl Bromoacetate

-

Conditions : KCO, DMF, 60°C, 12 hrs.

-

Yield : 78% alkylated product.

-

Key observation : Steric hindrance from the tetrahydrobenzofuran ring reduced reactivity compared to simpler amines.

Case Study 2: Organocatalytic Cyclization

Scientific Research Applications

Pharmaceutical Development

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine is being investigated for its potential therapeutic properties. The trifluoromethyl group is known to improve metabolic stability and bioactivity. Research indicates that this compound may exhibit:

- Anti-inflammatory properties : Initial studies suggest that it could inhibit enzymes involved in inflammatory pathways.

- Anticancer activities : Docking studies have shown potential interactions with receptors associated with cell growth and proliferation .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its reactivity and structural features. It can participate in various chemical reactions, including:

- Nucleophilic substitutions : The amine group allows for the introduction of other functional groups.

- Formation of complex fluorinated compounds : Its trifluoromethyl group enhances the stability of synthesized products .

Material Science

In material science, this compound is explored for developing advanced materials with enhanced properties. Its unique structure contributes to:

- Improved thermal stability : Useful in high-performance polymers.

- Enhanced mechanical properties : Beneficial for applications requiring durable materials .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Amino-2-trifluoromethylphenol | Amino group on phenol | Exhibits strong antioxidant properties |

| 3-(Trifluoromethyl)aniline | Trifluoromethyl group on aniline | Known for its use in dye manufacturing |

| 2-Amino-3-trifluoromethylbenzoic acid | Carboxylic acid functionality | Investigated for anti-inflammatory effects |

| 5-Trifluoromethyl-2-hydroxybenzoic acid | Hydroxy and carboxylic acid groups | Potential applications in pharmaceuticals |

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at a pharmaceutical institute explored the anti-inflammatory effects of this compound. Using enzyme inhibition assays, the compound demonstrated significant inhibition of cyclooxygenase enzymes (COX) involved in inflammation pathways. This suggests potential as a therapeutic agent for treating inflammatory diseases.

Case Study 2: Synthesis of Fluorinated Compounds

In a synthetic chemistry project, researchers utilized this compound as a precursor to develop novel fluorinated pharmaceuticals. The compound was subjected to various nucleophilic substitution reactions that yielded complex molecules with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Position and Electronic Effects: The trifluoromethyl group at position 6 in the target compound contrasts with analogues like 3d (CN at position 3) and the 3,6-dimethyl derivative.

- Functional Group Impact : The primary amine at position 4 distinguishes the target compound from ester- or carbonitrile-containing derivatives (e.g., 3d or the ethyl carboxylate in ). This amine may improve solubility and enable covalent interactions in drug-receptor binding.

- Biological Relevance: While direct pharmacological data for the target compound are lacking, structurally related benzazepinones (e.g., diltiazem derivatives in ) demonstrate that trifluoromethyl substitution enhances potency and duration of action in calcium channel blockers. This suggests similar benefits for the tetrahydrobenzofuran scaffold .

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to the dimethyl analogue (logP ~2.0) but less than the ethyl carboxylate (logP ~3.1 due to the ester) .

- Solubility: The amine group may improve aqueous solubility (~10–20 mg/mL estimated) relative to nonpolar derivatives like 3,6-dimethyltetrahydrobenzofuran .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via dehydrosulfurization of thiourea intermediates using reagents like dicyclohexylcarbodiimide (DCC) or iodine in DMSO. Key validation steps include:

- HPLC-MS to confirm molecular weight and purity.

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to resolve stereochemistry and confirm trifluoromethyl positioning .

- X-ray crystallography for absolute configuration determination (if crystalline derivatives are obtainable).

Q. How do fluorinated analogs of tetrahydrobenzofuran derivatives influence biological activity screening?

- Methodological Answer : Fluorination enhances metabolic stability and bioavailability. For example:

- Lipophilicity assays (logP measurements) correlate trifluoromethyl substitution with increased membrane permeability.

- Enzyme inhibition studies (e.g., cytochrome P450 assays) assess metabolic resistance .

- Table 1 : Fluorinated vs. non-fluorinated analogs in receptor binding assays:

| Compound | IC₅₀ (nM) | logP | Metabolic Half-life (h) |

|---|---|---|---|

| Non-fluorinated analog | 250 | 1.2 | 2.5 |

| 6-(Trifluoromethyl) derivative | 45 | 2.8 | 6.7 |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritancy (H315, H319) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.

- Storage : Under nitrogen at –20°C to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare DCC (85% yield, 24 h) vs. iodine/DMSO (72% yield, 6 h) for dehydrosulfurization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve trifluoromethyl group stability but may require post-synthesis purification via column chromatography.

- Table 2 : Catalyst performance under reflux conditions:

| Catalyst | Temp (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCC | 80 | 85 | 24 |

| I₂/DMSO | 60 | 72 | 6 |

Q. What strategies resolve contradictions in spectral data (e.g., ¹⁹F NMR shifts) for this compound?

- Methodological Answer :

- Dynamic Effects : Temperature-dependent NMR studies (e.g., 25°C vs. –40°C) to detect conformational exchange broadening.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict fluorine chemical shifts, cross-validated with experimental data .

- Isotopic Labeling : ¹³C-labeled analogs clarify coupling patterns in crowded spectral regions.

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

- Methodological Answer :

- Docking Simulations : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the amine group and catalytic residues (e.g., Asp32 in HIV protease).

- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes.

- Fluorine-Scanning : Replace trifluoromethyl with methyl/chloro to quantify steric/electronic contributions to binding affinity .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s stability in aqueous media inform experimental design?

- Methodological Answer :

- pH-Dependent Degradation : Stability assays (HPLC monitoring) show rapid hydrolysis at pH < 3 (amine protonation) vs. stability at pH 7.4 (PBS buffer).

- Counterion Effects : HCl salts (vs. freebase) improve solubility but accelerate degradation in acidic conditions .

- Table 3 : Stability half-life under varying conditions:

| Form | pH | Half-life (h) |

|---|---|---|

| Freebase | 7.4 | 48 |

| HCl salt | 3.0 | 2.5 |

| HCl salt | 7.4 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.